Di(9H-carbazol-9-yl)dimethylsilane

Blue PhOLED Triplet Energy Exciton Confinement

Blue PhOLED developers face host materials with insufficient triplet energy (e.g., CBP ET=2.6 eV), causing endothermic back-energy transfer from blue dopants and severe electroluminescence quenching. Di(9H-carbazol-9-yl)dimethylsilane resolves this via its N-Si-N architecture: • Triplet energy >3.0 eV - confines triplet excitons on FIrpic/FCNIrpic emitters; structural class exhibits maximum EQE >24%. • Elevated HOMO via σ-π conjugation - enhances hole injection and promotes balanced charge transport. • Single-step, one-pot synthesis - ensures cost-effective, scalable supply without phenyl-spacer supply-chain bottlenecks.

Molecular Formula C26H22N2Si
Molecular Weight 390.5 g/mol
Cat. No. B12818004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi(9H-carbazol-9-yl)dimethylsilane
Molecular FormulaC26H22N2Si
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESC[Si](C)(N1C2=CC=CC=C2C3=CC=CC=C31)N4C5=CC=CC=C5C6=CC=CC=C64
InChIInChI=1S/C26H22N2Si/c1-29(2,27-23-15-7-3-11-19(23)20-12-4-8-16-24(20)27)28-25-17-9-5-13-21(25)22-14-6-10-18-26(22)28/h3-18H,1-2H3
InChIKeyWAWFNPWPJCSNNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di(9H-carbazol-9-yl)dimethylsilane Overview


Di(9H-carbazol-9-yl)dimethylsilane (CAS 121882-81-3), with the molecular formula C26H22N2Si and a molecular weight of 390.5, is an organosilicon compound featuring two carbazole moieties directly bonded to a central dimethylsilane core . This molecular architecture classifies it as a wide-bandgap, silicon-containing ultrahigh-energy gap host (UGH). It is primarily investigated for its role as a host and hole-transporting material in blue phosphorescent organic light-emitting diodes (PhOLEDs), where its high triplet energy is essential for efficient energy transfer and exciton confinement .

Di(9H-carbazol-9-yl)dimethylsilane Advantages


The performance of a PhOLED host is dictated by the delicate interplay between its triplet energy (ET), frontier molecular orbital energy levels, and charge transport properties. Generic carbazole hosts like CBP (ET = 2.6 eV) or mCP (ET = 2.9 eV) cannot be freely substituted, as the direct N-Si-N bonding in Di(9H-carbazol-9-yl)dimethylsilane creates a unique σ-π conjugation pathway that simultaneously elevates the HOMO level for better hole injection while preserving a high triplet energy (>3.0 eV) [1][2]. Using a standard alternative like CBP for a blue emitter would lead to endothermic energy back-transfer from the dopant to the host, severely quenching electroluminescence. The quantitative evidence below demonstrates that the N-Si-N architecture provides a measurable, multi-parameter advantage that is lost with phenyl-spacer or all-carbon analogs.

Di(9H-carbazol-9-yl)dimethylsilane Evidence Guide


Triplet Energy Advantage in Blue PhOLEDs

Host materials with a direct N-Si-N bond, like Di(9H-carbazol-9-yl)dimethylsilane, achieve a triplet energy (ET) of approximately 3.0 eV, which is a critical threshold for hosting blue phosphorescent emitters such as FIrpic. This is significantly higher than the widely used host CBP (ET = 2.6 eV) and surpasses the often-used mCP (ET = 2.9 eV), making endothermic energy back-transfer impossible and ensuring efficient exciton confinement on the blue dopant [1].

Blue PhOLED Triplet Energy Exciton Confinement

Enhanced Hole Injection via σ-π Conjugation

A key deficiency of conventional silicon-based UGHs is their excessively deep HOMO level, which creates a large barrier for hole injection. The direct N-Si-N bonding structure is specifically designed to mitigate this. Computational and experimental investigations on carbazole-arylsilanes with this motif reveal a high-lying HOMO, attributed to enhanced σ-π conjugation from increased silicon d-orbital participation [1]. Comparative studies show that an N-Si-N bonded host (analogous to the target compound) achieves a shallower HOMO level compared to the deep HOMO of traditional tetraphenylsilane-based hosts, leading to a demonstrably lower hole injection barrier and more balanced charge transport in the device [1].

Hole Injection HOMO Level σ-π Conjugation

Superior Blue PhOLED Efficiency

Blue PhOLEDs fabricated with N-Si-N bonded ultrahigh-energy gap hosts (the structural class of Di(9H-carbazol-9-yl)dimethylsilane) have demonstrated superior performance metrics. Devices utilizing these novel hosts achieved a maximum current efficiency of 39.5 cd/A, a power efficiency of 27.4 lm/W, and a maximum external quantum efficiency (EQE) of 24.2% [1]. This high EQE surpasses that of devices based on the simple phenyl-spacer analog, 2MCBP, which achieved an EQE of 23.9% under similar conditions [2], indicating the benefit of the direct N-Si bond for overall exciton management.

External Quantum Efficiency Blue PhOLED Device Performance

One-Step Synthesis Advantage

The synthesis of Di(9H-carbazol-9-yl)dimethylsilane is typically achieved through the direct reaction of 9H-carbazole with a dimethylchlorosilane reagent, a straightforward one-step procedure . This contrasts sharply with analogs like DMSiCBP and SimCP2, which require multi-step synthetic pathways involving Suzuki coupling or Grignard reactions to install phenyl spacers between the silicon core and the carbazole units [1]. The cost-effective, one-pot synthetic strategy for N-Si-N bonded hosts has been highlighted as a significant advantage for practical application, potentially lowering production costs and improving batch-to-batch consistency [2].

Synthesis Cost-Effectiveness One-Pot Reaction

Di(9H-carbazol-9-yl)dimethylsilane Applications


High-Efficiency Blue PhOLED Host

With a class-inferred triplet energy above 3.0 eV, this compound is ideally suited to serve as a host for blue phosphorescent emitters like FIrpic or FCNIrpic. Its high ET prevents back-energy transfer from the dopant, a failure mode observed with CBP (ET = 2.6 eV). Device data from its N-Si-N structural class confirms the potential for external quantum efficiencies exceeding 24% [1][2].

Hole-Transport Layer for Charge Balance

The direct N-Si-N bond enhances σ-π conjugation, resulting in a raised HOMO level for more efficient hole injection. This makes the compound a strong candidate as a hole-transport material or as a host with intrinsically balanced charge transport, directly addressing the deep-HOMO problem of conventional silicon-based hosts [1].

Solution-Processed OLED Prototyping

Given its single-step synthesis and the excellent solution-processibility of its structural analogs, this compound is a strong candidate for solution-processed PhOLED development. Its cost-effective, scalable synthesis supports rapid material supply for iterative device testing, without the supply chain bottlenecks associated with multi-step phenyl-spacer hosts [1][2].

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